5-Methoxy-2-methylpyridine
Overview
Description
5-Methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H9NO . It is used in various chemical reactions and has been mentioned in several scientific papers .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One method involves the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group at the 5-position and a methyl group at the 2-position .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it can undergo ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . It can also react with other compounds to form new substances .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 123.15 . More detailed physical and chemical properties may be available from specialized chemical databases .Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : 5-Methoxy-2-methylpyridine derivatives have been synthesized in studies focusing on Schiff bases, which are used in various chemical applications. For instance, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was synthesized, yielding a stable crystal structure with blue fluorescence, potentially useful in materials science and photonics (Bai Linsha, 2015).
Chemical Properties Exploration : The compound 2-methoxy-6-methylpyridine was the subject of research involving selective bromination, demonstrating its utility in organic synthesis for introducing various electrophiles (Gray, Konopski, & Langlois, 1994).
Biochemical and Pharmacological Research
Investigation of Derivatives : 4-Aminopyridine derivatives, containing methoxy groups, have been investigated for their potential in blocking voltage-gated potassium channels. This research is significant in the context of treatments for multiple sclerosis and imaging in neurological diseases (Rodríguez-Rangel et al., 2020).
Synthesis of Gastric-Acid Inhibiting Compounds : The synthesis of 4-methoxy-2,3,5-trimethylpyridine, a precursor for gastric-acid inhibiting drugs, highlights the pharmaceutical applications of these compounds (Mittelbach et al., 1988).
Material Science and Imaging
Photophysical Studies : Investigations into 2-methoxy- and 2-morpholino pyridine compounds have been conducted for their highly emissive fluorophore properties in solution and solid state, which is crucial for material science and imaging technologies (Hagimori et al., 2019).
Conformational Preferences : The study of 2-methoxypyridine's conformational preferences through NMR and molecular orbital calculations provides insights valuable in molecular design and understanding molecular interactions (Blonski, Hruska, & Wildman, 1984).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various proteins, such as hemoglobin subunits alpha and beta .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyridine derivatives .
Biochemical Pathways
It is known that pyridine derivatives can participate in various biochemical reactions, including suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that similar compounds can have diverse pharmacokinetic profiles, depending on their chemical structure and the specific biological system in which they are present .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 5-Methoxy-2-methylpyridine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with hemoglobin subunits, influencing their function . The nature of these interactions often involves binding to specific sites on the proteins, potentially altering their conformation and activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of certain neurotransmitter receptors, which can alter cell signaling dynamics . Additionally, changes in gene expression patterns have been reported, indicating that this compound can modulate transcriptional activity within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to interact with serotonin receptors, influencing their signaling pathways . These interactions can result in changes in gene expression, further affecting cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in laboratory settings. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter activity. At higher doses, toxic or adverse effects have been reported, including potential neurotoxicity . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I metabolic reactions, including O-demethylation and hydroxylation, primarily mediated by cytochrome P450 enzymes . These metabolic processes can influence the compound’s bioavailability and activity within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within certain tissues can significantly impact its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It has been observed to localize within specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its interactions with other biomolecules and its overall function.
Properties
IUPAC Name |
5-methoxy-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(9-2)5-8-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVVCBDJJRLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538197 | |
Record name | 5-Methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55270-47-8 | |
Record name | 5-Methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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